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Introduction
Dimethylamiloride (DMA), a potent analog of amiloride, is a valuable pharmacological tool in

the field of patch clamp electrophysiology. Primarily known as a selective inhibitor of the

Na+/H+ exchanger (NHE), DMA also exhibits inhibitory activity against a range of other ion

channels and transporters. Its utility in electrophysiological studies lies in its ability to dissect

the contributions of specific ion channels to cellular excitability and signaling pathways. This

document provides detailed application notes and protocols for the use of Dimethylamiloride
in patch clamp experiments, aimed at facilitating research and drug development.

Mechanism of Action
Dimethylamiloride's primary mechanism of action is the blockade of ion transport through the

pore of its target channels. By binding to specific sites within the channel protein, DMA

physically obstructs the passage of ions, leading to a reduction in current. The potency and

selectivity of DMA vary depending on the ion channel subtype, the cellular context, and the

experimental conditions.

Primary and Secondary Targets

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b075135?utm_src=pdf-interest
https://www.benchchem.com/product/b075135?utm_src=pdf-body
https://www.benchchem.com/product/b075135?utm_src=pdf-body
https://www.benchchem.com/product/b075135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the Na+/H+ exchanger is the principal target of DMA, it also modulates the activity of

several other ion channels, making it a useful, albeit not entirely specific, pharmacological

probe. Understanding its activity profile across various channels is crucial for the accurate

interpretation of experimental results.

Key Targets of Dimethylamiloride and its Analogs:

Na+/H+ Exchanger (NHE): DMA is a highly potent inhibitor of NHE isoforms, playing a critical

role in studies of intracellular pH regulation, cell volume control, and ischemia-reperfusion

injury.

Acid-Sensing Ion Channels (ASICs): DMA inhibits various ASIC subtypes, which are proton-

gated cation channels involved in pain sensation, mechanotransduction, and neuronal

signaling.

Epithelial Sodium Channel (ENaC): As an analog of amiloride, DMA is expected to block

ENaC, which is crucial for sodium reabsorption in epithelial tissues.

Transient Receptor Potential (TRP) Channels: DMA and other amiloride analogs have been

shown to inhibit several members of the TRP channel family, which are involved in sensory

perception and cellular signaling.

Voltage-Gated Sodium (Nav) and Calcium (Cav) Channels: At higher concentrations, DMA

may exhibit off-target effects on voltage-gated sodium and calcium channels.

Quantitative Data: Inhibitory Potency of
Dimethylamiloride
The half-maximal inhibitory concentration (IC50) of Dimethylamiloride varies significantly

across different ion channels. The following table summarizes available quantitative data from

patch clamp studies. It is important to note that IC50 values can be influenced by experimental

conditions such as cell type, temperature, pH, and the specific voltage protocol used.
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Ion Channel
Family

Specific
Channel

Cell Type IC50 (µM) Reference(s)

Acid-Sensing Ion

Channels

(ASICs)

ASIC1a CHO Cells 10.7 [1]

ASIC1a Cortical Neurons 10.7 [1]

Transient

Receptor

Potential (TRP)

Channels

TRPP3 - See Note 1 [2]

Note 1: Specific IC50 values for Dimethylamiloride on TRPP3 are not readily available in the

provided search results. However, a study on amiloride and its analogs showed the following

order of potency for TRPP3 inhibition: phenamil > benzamil > EIPA > amiloride, with IC50

values of 0.14 µM, 1.1 µM, 10.5 µM, and 143 µM, respectively[2]. This suggests that the nature

of the substituent at the 5'-position of the pyrazine ring influences potency.

Disclaimer: The IC50 values for ENaC, Nav1.5, Cav1.2, TRPM8, and TRPC6 for

Dimethylamiloride are not available in the provided search results. Researchers should

perform dose-response experiments to determine the precise potency of DMA on their specific

channel and cell type of interest. For reference, amiloride, the parent compound, is known to

inhibit ENaC with high affinity (in the nanomolar to low micromolar range)[3].

Experimental Protocols
The following are detailed protocols for utilizing Dimethylamiloride in whole-cell patch clamp

experiments to study its effects on various ion channels.

Stock Solution Preparation
Materials:

Dimethylamiloride hydrochloride (DMA) powder

Dimethyl sulfoxide (DMSO) or deionized water (ddH2O)
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Microcentrifuge tubes

Vortex mixer

-20°C freezer for storage

Procedure:

Prepare a high-concentration stock solution of DMA (e.g., 10-100 mM) by dissolving the

powder in 100% DMSO. DMA hydrochloride is also soluble in water.

Gently vortex the solution until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated

freeze-thaw cycles.

Store the aliquots at -20°C, protected from light.

On the day of the experiment, thaw a fresh aliquot and dilute it to the final desired

concentration in the external recording solution. Ensure the final DMSO concentration in the

recording solution is low (typically ≤ 0.1%) to avoid solvent effects on ion channel activity.

General Whole-Cell Patch Clamp Protocol
This protocol provides a general framework for whole-cell voltage-clamp recordings. Specific

parameters such as pipette and bath solutions, as well as voltage protocols, should be adapted

for the specific ion channel under investigation.

Materials and Solutions:

Cell Culture: Cells expressing the ion channel of interest (e.g., HEK293, CHO, or primary

neurons).

External (Bath) Solution (example for ASICs): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM

MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (example for ASICs): 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10

mM HEPES. Adjust pH to 7.2 with CsOH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with

internal solution.

Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition

software.

Perfusion System: To apply control and DMA-containing solutions.

Procedure:

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

Pipette Preparation: Pull and fire-polish patch pipettes. Fill the pipette with the appropriate

internal solution and ensure there are no air bubbles.

Establish Whole-Cell Configuration:

Place the coverslip with cells in the recording chamber and perfuse with external solution.

Approach a target cell with the patch pipette while applying positive pressure.

Once a dimple is observed on the cell membrane, release the positive pressure to form a

high-resistance seal (GΩ seal).

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

Data Acquisition:

Switch to voltage-clamp mode and set the holding potential appropriate for the channel of

interest.

Allow the cell to stabilize for a few minutes.

Apply the desired voltage protocol to elicit ion channel currents.

Record baseline currents in the control external solution.
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Perfuse the cell with the external solution containing the desired concentration of

Dimethylamiloride and record the currents.

To determine the IC50, apply a range of DMA concentrations in a cumulative or non-

cumulative manner.

Wash out the drug with the control solution to check for reversibility of the block.

Data Analysis:

Measure the peak current amplitude in the absence and presence of DMA.

Calculate the percentage of inhibition for each concentration.

Plot the percentage of inhibition against the logarithm of the DMA concentration and fit the

data with a Hill equation to determine the IC50.

Specific Protocols for Key Ion Channels
Cell Type: CHO or HEK293 cells stably expressing the ASIC subtype of interest (e.g.,

ASIC1a), or primary neurons.

External Solution: Standard external solution with a pH of 7.4 for baseline and a low pH

solution (e.g., pH 6.0) to activate the channels. DMA should be dissolved in the low pH

solution[1].

Internal Solution: Cesium-based solution to block potassium channels (see general protocol).

Holding Potential: -60 mV to -80 mV[1].

Voltage Protocol:

Hold the cell at the holding potential.

Rapidly perfuse the cell with the low pH solution for 2-5 seconds to elicit an inward current.

Return to the pH 7.4 solution to allow for recovery.

Repeat this protocol with increasing concentrations of DMA in the low pH solution.
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Cell Type: Epithelial cells endogenously expressing ENaC (e.g., mpkCCD cells) or HEK293

cells stably expressing all three ENaC subunits (α, β, γ)[3][4].

External Solution: Sodium-based solution (e.g., 150 mM NaCl, 1 mM CaCl2, 2 mM MgCl2,

10 mM HEPES, pH 7.4)[5].

Internal Solution: Potassium or Cesium gluconate-based solution[4].

Holding Potential: -60 mV to -100 mV to record inward sodium currents[6].

Voltage Protocol:

Hold the cell at the holding potential.

Apply voltage steps or ramps to measure the current-voltage (I-V) relationship. A common

protocol is to step from the holding potential to a range of voltages (e.g., -100 mV to +80

mV in 20 mV increments).

Record the steady-state amiloride-sensitive current.

Apply DMA at various concentrations to determine the inhibitory effect.

Cell Type: Cells expressing the Nav subtype of interest (e.g., HEK293 cells expressing

Nav1.5) or primary neurons.

External Solution: Standard external solution. It is recommended to use a low chloride

solution to reduce chloride currents.

Internal Solution: Cesium-based internal solution to block potassium channels.

Holding Potential: -100 mV to -120 mV to ensure channels are in a resting state before

activation[7].

Voltage Protocol (for peak current):

Hold the cell at the holding potential.
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Apply a short (e.g., 20-50 ms) depolarizing step to a potential near the peak of the I-V

curve (e.g., -10 mV to 0 mV) to elicit the peak inward sodium current.

Return to the holding potential.

Repeat this protocol at a frequency that allows for recovery from inactivation (e.g., 0.1-1

Hz).

Apply DMA and measure the reduction in peak current.

Cell Type: Cells expressing the Cav subtype of interest (e.g., HEK293 cells expressing

Cav1.2).

External Solution: Use a solution with Ba2+ (e.g., 10-20 mM) as the charge carrier instead of

Ca2+ to increase current amplitude and reduce calcium-dependent inactivation. The solution

may contain: 110 mM BaCl2, 10 mM HEPES, adjusted to pH 7.4 with CsOH.

Internal Solution: Cesium-based internal solution with EGTA to chelate intracellular calcium.

Holding Potential: -80 mV to -90 mV[8].

Voltage Protocol:

Hold the cell at the holding potential.

Apply a depolarizing step (e.g., 200-300 ms) to the peak of the I-V curve (e.g., +10 mV to

+20 mV) to elicit the inward barium current.

Return to the holding potential.

Apply DMA and measure the reduction in peak current.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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